4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride chemical structure
4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride chemical structure
An In-Depth Technical Guide to 4-(3,4-Dimethoxybenzoyl)piperidine Hydrochloride
Executive Summary
This technical guide provides a comprehensive overview of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By dissecting its constituent parts—the privileged piperidine scaffold and the pharmacologically active benzoyl moiety—we illuminate the compound's chemical properties, plausible synthetic routes, and predicted biological activity. This document is structured to serve as a foundational resource for scientists, offering not just data, but also the strategic rationale behind experimental design and potential applications, grounded in established chemical and pharmacological principles.
The Scientific Context: Privileged Structures in Drug Discovery
The strategic combination of specific molecular scaffolds that are consistently found in biologically active compounds is a cornerstone of modern drug design. 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride is an exemplar of this approach, merging two powerful pharmacophores.
The Piperidine Scaffold: A Ubiquitous Moiety
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most important synthetic fragments in the pharmaceutical industry.[1][2] Its prevalence is due to its conformational flexibility and its ability to serve as a versatile scaffold for introducing substituents in defined three-dimensional space, enabling precise interactions with biological targets. Piperidine derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines, highlighting their broad therapeutic relevance.[2][3][4]
The 4-Benzoylpiperidine Pharmacophore: A Key to the Central Nervous System
The 4-benzoylpiperidine fragment is a well-established "privileged structure," particularly for targeting receptors in the central nervous system (CNS). This specific arrangement is a critical component in the structure of potent antagonists for serotonin (5-HT2A) and dopamine (D2) receptors.[5] For instance, the 4-(p-fluorobenzoyl)piperidine moiety is considered a core pharmacophore responsible for the high affinity and activity of drugs like ketanserin and in the development of atypical antipsychotic agents.[5] The carbonyl group acts as a crucial hydrogen bond acceptor, while the aromatic ring engages in various interactions, including pi-stacking, with receptor binding pockets.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's structure and properties is fundamental to all subsequent research and development efforts.
Molecular Structure
The chemical structure of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride consists of a piperidine ring substituted at the 4-position by a carbonyl linker, which is attached to a 3,4-dimethoxyphenyl (veratryl) group. As a hydrochloride salt, the basic nitrogen atom of the piperidine ring is protonated and associated with a chloride counter-ion.
IUPAC Name: (3,4-Dimethoxyphenyl)(piperidin-4-yl)methanone hydrochloride
Physicochemical Data Summary
The following table summarizes the key physicochemical properties for the free base form of the compound, which are essential for experimental design, including solubility and formulation studies.
| Property | Value | Source |
| CAS Number (Free Base) | 742665-98-1 | [6] |
| Molecular Formula (Free Base) | C14H19NO3 | [6] |
| Molecular Weight (Free Base) | 249.31 g/mol | [6] |
| Molecular Formula (HCl Salt) | C14H20ClNO3 | - |
| Molecular Weight (HCl Salt) | 285.77 g/mol | - |
Synthesis and Manufacturing Strategy
The construction of 4-benzoylpiperidine derivatives is a well-trodden path in organic synthesis, with established protocols that can be logically adapted for this specific molecule.
Retrosynthetic Analysis and Rationale
The most direct and industrially scalable approach for synthesizing 4-(3,4-Dimethoxybenzoyl)piperidine is the Friedel-Crafts acylation . This reaction forms the key carbon-carbon bond between the aromatic ring and the carbonyl group.
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Key Transformation: The retrosynthetic analysis disconnects the bond between the carbonyl carbon and the dimethoxy-phenyl ring.
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Starting Materials: This leads to two primary precursors: a 4-substituted piperidine derivative (the acyl component) and 1,2-dimethoxybenzene (veratrole, the nucleophilic aromatic component).
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Protecting Group Strategy: The piperidine nitrogen is a nucleophile and a base, which would interfere with the Lewis acid catalyst (e.g., AlCl3) used in the Friedel-Crafts reaction. Therefore, a protecting group, such as tert-butyloxycarbonyl (Boc), is essential. The Boc group is stable under the acylation conditions but can be easily removed later with acid, which concurrently facilitates the formation of the desired hydrochloride salt.
Synthesis Workflow Diagram
The diagram below illustrates the proposed three-step synthesis, from commercially available starting materials to the final product.
Caption: Proposed synthetic workflow for 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride.
Detailed Experimental Protocol
This protocol is a representative procedure derived from standard methodologies for Friedel-Crafts acylations involving piperidine derivatives.
Step 1: Synthesis of N-Boc-4-(3,4-dimethoxybenzoyl)piperidine
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
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Acyl Chloride Formation (In Situ or Pre-formed): In a separate flask, dissolve N-Boc-isonipecotic acid (1.0 equivalent) in anhydrous DCM. Add oxalyl chloride (1.5 equivalents) dropwise. After gas evolution ceases, the resulting solution of N-Boc-isonipecotoyl chloride is used directly.
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Friedel-Crafts Reaction: Add 1,2-dimethoxybenzene (veratrole, 1.1 equivalents) to the AlCl₃ suspension.
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Addition: Slowly add the N-Boc-isonipecotoyl chloride solution from Step 2 to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
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Workup: Carefully quench the reaction by pouring it over crushed ice with concentrated HCl. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected intermediate. Purify via column chromatography if necessary.
Step 2: Deprotection and Hydrochloride Salt Formation
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Dissolution: Dissolve the purified N-Boc-4-(3,4-dimethoxybenzoyl)piperidine from the previous step in a minimal amount of a suitable solvent like methanol or ethyl acetate.
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Acidification: Add a solution of HCl in 1,4-dioxane or diethyl ether (4M, 2-3 equivalents) dropwise while stirring.
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Precipitation: The hydrochloride salt will typically precipitate out of the solution. Stir the resulting slurry at room temperature for 1-2 hours to ensure complete reaction.
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Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride as a solid.
Predicted Pharmacological Profile and Mechanism of Action
While specific biological data for this exact molecule is not widely published, a robust hypothesis can be formulated based on its structural similarity to well-characterized CNS agents.
Inferred Biological Target
The 4-benzoylpiperidine scaffold is a potent pharmacophore for G-protein coupled receptors (GPCRs) , particularly monoamine receptors.[5] The structural similarity to antipsychotic agents strongly suggests that 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride is a ligand for dopamine D2 and/or serotonin 5-HT2A receptors . The dimethoxy substitution pattern on the phenyl ring can modulate receptor affinity and selectivity compared to unsubstituted or fluoro-substituted analogs.
Hypothetical Mechanism of Action (MoA)
It is hypothesized that this compound acts as an antagonist at D2 and 5-HT2A receptors. Antagonism at these receptors is the primary mechanism of action for most atypical antipsychotic drugs.
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D2 Receptor Antagonism: In the mesolimbic pathway, this action is believed to reduce the positive symptoms of psychosis (e.g., hallucinations).
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5-HT2A Receptor Antagonism: This action is thought to alleviate the negative symptoms of schizophrenia and reduce the likelihood of extrapyramidal side effects that arise from potent D2 blockade.
Representative Signaling Pathway: D2 Receptor Antagonism
The diagram below illustrates the canonical Gi-coupled signaling pathway that would be inhibited by an antagonist like 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride at the D2 receptor.
